molecular formula C12H15BrO3 B2994608 tert-Butyl 3-bromo-2-methoxybenzoate CAS No. 1820607-75-7

tert-Butyl 3-bromo-2-methoxybenzoate

Cat. No. B2994608
CAS RN: 1820607-75-7
M. Wt: 287.153
InChI Key: IMKRIMAABXIJMK-UHFFFAOYSA-N
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Description

“tert-Butyl 3-bromo-2-methoxybenzoate” is a chemical compound with the CAS Number: 1820607-75-7 . It has a molecular weight of 287.15 . The IUPAC name for this compound is tert-butyl 3-bromo-2-methoxybenzoate .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-bromo-2-methoxybenzoate” can be represented by the InChI code: 1S/C12H15BrO3/c1-12(2,3)16-11(14)8-6-5-7-9(13)10(8)15-4/h5-7H,1-4H3 . This indicates that the molecule consists of 12 carbon atoms, 15 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 3-bromo-2-methoxybenzoate” include a molecular weight of 287.15 , and it is stored at refrigerated temperatures .

Scientific Research Applications

Safety and Hazards

The safety information for “tert-Butyl 3-bromo-2-methoxybenzoate” suggests that it should be handled in a well-ventilated place . Suitable protective clothing should be worn, and contact with skin and eyes should be avoided . Formation of dust and aerosols should be avoided, and non-sparking tools should be used .

properties

IUPAC Name

tert-butyl 3-bromo-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-12(2,3)16-11(14)8-6-5-7-9(13)10(8)15-4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKRIMAABXIJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=CC=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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